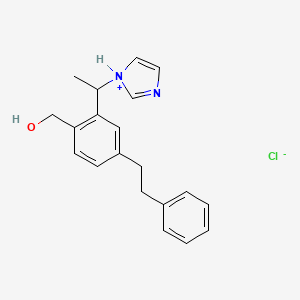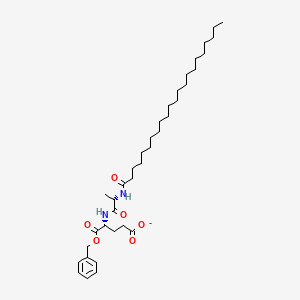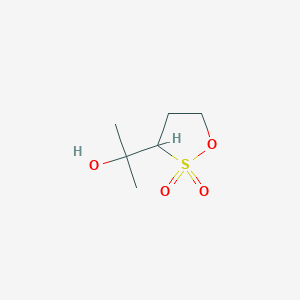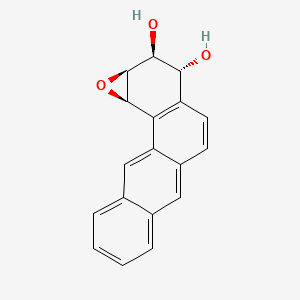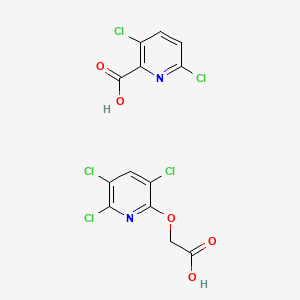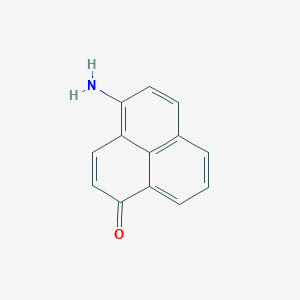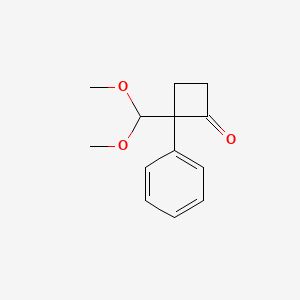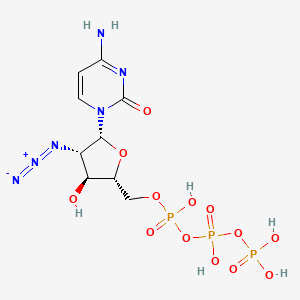
Cytarazid triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytarazid triphosphate typically involves the phosphorylation of 2′-azido-2′-deoxyarabinofuranosylcytosine. This process can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired triphosphate compound from other by-products .
化学反応の分析
Types of Reactions
Cytarazid triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Phosphorylation: The compound can be phosphorylated to form its triphosphate derivative.
Hydrolysis: Under certain conditions, this compound can hydrolyze to form its monophosphate and diphosphate derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include phosphorylating agents like POCl3, bases such as pyridine, and solvents like acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from the reactions of this compound include its monophosphate and diphosphate derivatives, as well as various substituted analogs depending on the specific reaction conditions .
科学的研究の応用
Cytarazid triphosphate has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of several human tumor cell lines by interfering with DNA synthesis.
Antiviral Therapy: The compound has demonstrated efficacy in preventing the replication of herpes simplex virus types 1 and 2.
Biochemical Studies: This compound is used as a substrate in studies involving DNA polymerases and other enzymes involved in DNA synthesis.
Drug Development: Its unique properties make it a valuable candidate for the development of new therapeutic agents targeting cancer and viral infections.
作用機序
Cytarazid triphosphate exerts its effects primarily by inhibiting DNA synthesis. It competes with deoxycytidine triphosphate for incorporation into DNA, thereby interfering with the activity of DNA polymerases. This inhibition prevents the elongation of the DNA strand, leading to the cessation of DNA replication and cell division . The compound also interferes with primer-template activity in cell-free assay systems .
類似化合物との比較
Cytarazid triphosphate is similar to other nucleoside analogs such as cytarabine triphosphate and deoxycytidine triphosphate. it is unique in its resistance to deamination by human cytidine/deoxycytidine deaminases, which enhances its cytotoxicity against tumor cells . Other similar compounds include:
Cytarabine Triphosphate: Used primarily in the treatment of leukemia, it also inhibits DNA synthesis but is more susceptible to deamination.
Deoxycytidine Triphosphate: A natural substrate for DNA synthesis, it is less effective as an antitumor agent compared to this compound.
特性
CAS番号 |
79065-89-7 |
|---|---|
分子式 |
C9H15N6O13P3 |
分子量 |
508.17 g/mol |
IUPAC名 |
[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N6O13P3/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H,23,24)(H2,10,12,17)(H2,18,19,20)/t4-,6+,7-,8-/m1/s1 |
InChIキー |
HWSNFUNJICGTGY-PXBUCIJWSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


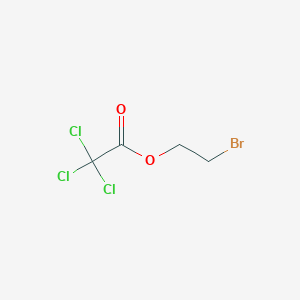
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
